1,4-Diisopropyl-1H-pyrazol-5-amine
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Overview
Description
1,4-Diisopropyl-1H-pyrazol-5-amine is a heterocyclic compound that belongs to the pyrazole family. Pyrazoles are five-membered ring structures containing two adjacent nitrogen atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,4-Diisopropyl-1H-pyrazol-5-amine can be synthesized through several methods. One common approach involves the cyclization of hydrazines with 1,3-diketones under acidic or basic conditions . Another method includes the reaction of enaminones with hydrazines in the presence of iodine as a catalyst . These reactions typically occur under mild conditions and offer good yields.
Industrial Production Methods
Industrial production of this compound often involves large-scale batch reactions using optimized conditions to maximize yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
1,4-Diisopropyl-1H-pyrazol-5-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazole oxides.
Reduction: Reduction reactions can convert it into different pyrazoline derivatives.
Substitution: The amine group can participate in nucleophilic substitution reactions to form various substituted pyrazoles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Halogenating agents and alkylating agents are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include pyrazole oxides, pyrazoline derivatives, and various substituted pyrazoles, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
1,4-Diisopropyl-1H-pyrazol-5-amine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibitors and receptor ligands.
Mechanism of Action
The mechanism of action of 1,4-Diisopropyl-1H-pyrazol-5-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. Additionally, it can interact with receptors to influence cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
- 1,3-Diisopropyl-1H-pyrazol-5-amine
- 1,4-Dimethyl-1H-pyrazol-5-amine
- 1,4-Diethyl-1H-pyrazol-5-amine
Uniqueness
1,4-Diisopropyl-1H-pyrazol-5-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of isopropyl groups at positions 1 and 4 enhances its lipophilicity and may influence its interaction with biological targets compared to other similar compounds .
Properties
Molecular Formula |
C9H17N3 |
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Molecular Weight |
167.25 g/mol |
IUPAC Name |
2,4-di(propan-2-yl)pyrazol-3-amine |
InChI |
InChI=1S/C9H17N3/c1-6(2)8-5-11-12(7(3)4)9(8)10/h5-7H,10H2,1-4H3 |
InChI Key |
VSYIIJBFDUBCIG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=C(N(N=C1)C(C)C)N |
Origin of Product |
United States |
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